N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide
Description
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-10-24-15-18(13-21-24)20(25)22-19-8-11-23(12-9-19)14-17-7-5-4-6-16(17)2/h4-7,13,15,19H,3,8-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDHKPTAGAQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2-methylbenzyl chloride under basic conditions.
Synthesis of the Pyrazole Intermediate: The pyrazole ring is formed by reacting hydrazine with a suitable diketone, followed by cyclization.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as enhanced conductivity or stability.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic Acid: Used in organic synthesis and as a building block for more complex molecules.
2-Methyltetrahydrofuran: A solvent used in various chemical reactions.
Uniqueness
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-propylpyrazole-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
